C.I. Basic Brown 1

Übersicht

Beschreibung

Vorbereitungsmethoden

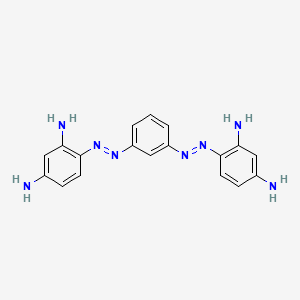

The synthesis of C.I. Basic Brown 1 involves the double diazotization of 1,3-phenylenediamine . The reaction proceeds as follows:

- 1,3-phenylenediamine reacts with nitrous acid to form a bis(diazonium) ion:

Double Diazotization: (H2N)2C6H4+2H++2HNO2→[C6H4(N2)2]2++2H2O

The bis(diazonium) ion then reacts with two equivalents of 1,3-phenylenediamine to form the dye:Azo Coupling: 2(H2N)2C6H4+[C6H4(N2)2]2+→2H++[(H2N)2C6H3N2]2C6H4

In industrial production, toluenediamines may also be used in addition to phenylenediamine, resulting in oligomers with three or more diazo groups .

Analyse Chemischer Reaktionen

Reactivity with Acids and Bases

The dye undergoes distinct colorimetric and structural changes in acidic and alkaline environments:

-

Hydrochloric Acid (HCl):

Causes discoloration due to protonation of amine groups and possible cleavage of azo bonds . -

Sodium Hydroxide (NaOH):

Generates an orange precipitate (likely free base form of the dye) via deprotonation .

| Reagent | Observation | Mechanism | Reference |

|---|---|---|---|

| 10% HCl | Discoloration (yellow → pale) | Protonation of amine groups | |

| 10% NaOH | Orange precipitate | Deprotonation and insolubilization |

Thermal Decomposition

Heating C.I. Basic Brown 1 releases toxic gases (e.g., nitrogen oxides, ammonia) due to breakdown of azo and amine groups .

| Condition | Products Identified | Hazard Profile | Reference |

|---|---|---|---|

| >220°C | NOₓ, NH₃, CO | Toxic fumes; flammability risk |

Reactivity with Oxidizing/Reducing Agents

The azo group (-N=N-) renders the compound sensitive to redox reactions:

-

Oxidizing Agents (e.g., H₂O₂):

Cleavage of azo bonds produces aromatic amines and nitrogen gas . -

Reducing Agents (e.g., Na₂S₂O₄):

Reduces azo groups to hydrazine derivatives .

| Reaction Type | Reagent Example | Outcome | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, HNO₃ | Azo bond cleavage; amine formation | |

| Reduction | Na₂S₂O₄ | Hydrazine derivatives |

Compatibility and Hazards

This compound exhibits reactivity conflicts with:

| Incompatible Groups | Observed Risks | Reference |

|---|---|---|

| Acids, Alkali Metals | Flammable gas generation | |

| Peroxides, Cyanides | Explosive combinations |

Spectroscopic Behavior

Wissenschaftliche Forschungsanwendungen

C.I. Basic Brown 1 has a wide range of scientific research applications:

Histology: It is used for staining tissues, particularly acid mucins and mast cell granules.

Cytology: The dye is a constituent of Papanicolaou stain, used for cervical and other smears.

Microbiology: It can be used as a counterstain for Victoria blue R for staining acid-fast microorganisms.

Material Science: The dye has been used to stain cartilage in bone specimens and cellulose in periodic acid-Schiff stains.

Wirkmechanismus

The mechanism of action of C.I. Basic Brown 1 involves its ability to bind to specific cellular components, such as acid mucins and mast cell granules . The dye forms ionic bonds with these components, leading to a change in color that allows for visualization under a microscope. The molecular targets include nucleic acids and proteins, which are highlighted due to the dye’s affinity for these structures .

Vergleich Mit ähnlichen Verbindungen

C.I. Basic Brown 1 is unique among azo dyes due to its specific staining properties and historical significance. Similar compounds include:

C.I. Basic Red 1: Another azo dye used for staining purposes.

C.I. Basic Blue 41: Known for its intense blue color and used in various staining applications.

C.I. Basic Blue 9 (Methylene blue): Widely used in biology and medicine for staining and as an antiseptic.

C.I. Basic Brown 1 stands out due to its specific application in histology and its historical importance as one of the earliest azo dyes .

Biologische Aktivität

C.I. Basic Brown 1, also known as Bismarck Brown Y, is a synthetic azo dye primarily used in biological staining and histological applications. Its chemical formula is , and it has a molecular weight of approximately 419.33 g/mol. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, toxicological effects, and environmental impact.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 419.33 g/mol |

| Melting Point | 220°C |

| Boiling Point | 696.4°C at 760 mmHg |

| Solubility | 1 to 10 mg/mL at 20°C |

Toxicological Profile

This compound has been identified as potentially harmful to aquatic organisms and may cause skin sensitization in humans. Animal studies indicate that ingestion of less than 150 grams can be fatal, highlighting its acute toxicity . The dye is also classified as a potential mutagen due to the formation of oxidized p-phenylenediamine during metabolism .

Applications in Histology

This compound is widely used in histological staining techniques, particularly for staining acid mucins yellow in tissue samples. It is a key component of Papanicolaou staining solutions, which are essential for cervical cytology . The dye's metachromatic properties allow for differentiation between various cellular components, enhancing diagnostic accuracy.

The biological activity of this compound is primarily attributed to its ability to bind to negatively charged cellular components such as nucleic acids and glycoproteins. This binding results in a color change that facilitates visualization under a microscope. The dye's interaction with acid mucins is particularly significant in identifying pathological changes in tissues.

Case Studies

- Cervical Cytology : In a study examining the efficacy of Papanicolaou staining methods, this compound was shown to improve the detection rate of cervical dysplasia compared to traditional staining techniques . The metachromatic properties allowed for better differentiation between normal and abnormal cells.

- Histopathological Diagnosis : A comparative analysis of various dyes used in histopathology found that this compound provided superior contrast for certain tissue types, leading to more accurate diagnoses of conditions such as adenocarcinoma .

Environmental Impact

This compound poses environmental risks due to its toxicity to aquatic life. The dye should not come into contact with surface waters or intertidal areas, as it can have detrimental effects on local ecosystems . Proper disposal methods must be followed to mitigate environmental contamination.

Eigenschaften

IUPAC Name |

4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFZFGDTHFGWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043753 | |

| Record name | C.I. Solvent Brown 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992), Liquid; Water or Solvent Wet Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10114-58-6; 8005-77-4, 1052-38-6, 8005-77-4 | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Solvent Brown 41 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Brown 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001052386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Brown 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Brown 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMARK BROWN Y BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911CR7FM6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Starts decomposing at approximately 428 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.